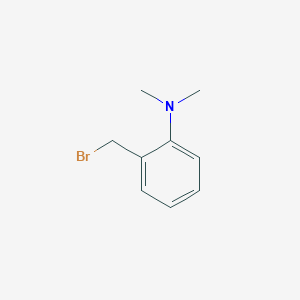

2-(溴甲基)-N,N-二甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically reported.Molecular Structure Analysis

Structural analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular mass.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and any products formed during these reactions.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, redox potential, and reactivity towards various reagents.科学研究应用

1. Synthesis of Block Copolymers

- Application Summary: The compound 4-bromomethyl benzoyl chloride, which is similar to 2-(Bromomethyl)-N,N-dimethylaniline, was used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .

- Methods of Application: The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide. Terminally brominated poly (methyl methacrylate) (PMMA-Br) was synthesized using t-BuBP and methyl methacrylate via free-radical polymerization .

- Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

2. Synthesis of Bromopyrenes

- Application Summary: Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies. They serve as vital intermediates in synthetic routes .

- Methods of Application: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

3. Bromomethylation of Thiols

- Application Summary: An efficient method for the bromomethylation of thiols has been developed, which uses paraformaldehyde and HBr/AcOH . This process minimizes the generation of highly toxic byproducts and results in the production of bromomethyl sulfides .

- Methods of Application: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

- Results: The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range (e.g. for the generation of organometallics by metal–halogen exchange) .

4. Use in Pesticides

- Application Summary: 2-Bromo-2-(bromomethyl)pentanedinitrile is listed as an active ingredient in pesticides .

- Methods of Application: Specific methods of application would depend on the type of pesticide and its intended use .

- Results: The effectiveness of this compound as a pesticide would depend on various factors, including the target pest and the conditions of use .

5. Synthesis of Bromomethyl Sulfides

- Application Summary: A highly efficient method for the bromomethylation of thiols has been developed, which uses paraformaldehyde and HBr/AcOH . This process minimizes the generation of highly toxic byproducts and results in the production of bromomethyl sulfides .

- Methods of Application: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

- Results: The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range (e.g. for the generation of organometallics by metal–halogen exchange) .

6. Substitution Reactions of Polynuclear Aromatic Hydrocarbons

- Application Summary: Naphthalene, phenanthrene, and anthracene, which resemble benzene in many respects, are more reactive than benzene in both substitution and addition reactions . This increased reactivity is expected on theoretical grounds because quantum-mechanical calculations show that the net loss in stabilization energy for the first step in electrophilic substitution or addition decreases progressively from benzene to anthracene .

- Methods of Application: The study provides a comprehensive overview of bromine introduction in polynuclear aromatic hydrocarbon derivatives, offering optimised synthesis conditions based on laboratory research .

- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of polynuclear aromatic hydrocarbon derivatives .

安全和危害

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storage.

未来方向

This could involve potential applications for the compound, areas where further research is needed, or possible modifications that could enhance its properties or utility.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-documented, I would be happy to help you find more detailed information.

属性

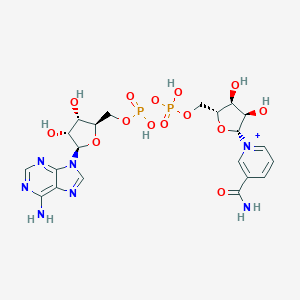

IUPAC Name |

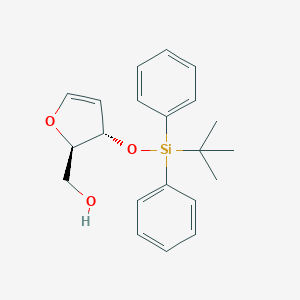

2-(bromomethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFBNUEGLXFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557091 |

Source

|

| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-N,N-dimethylaniline | |

CAS RN |

117426-12-7 |

Source

|

| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)

![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)

![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)